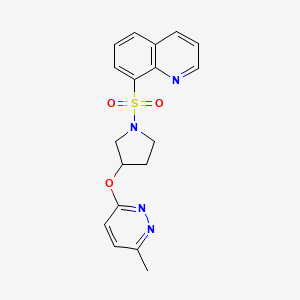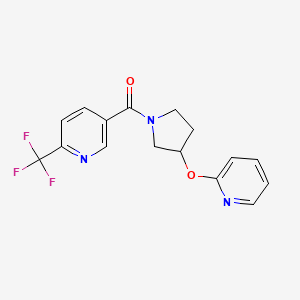
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyrrolidine ring and a pyridine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the pyridine ring is a six-membered ring with two nitrogen atoms . The trifluoromethyl group attached to the pyridine ring is a common motif in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of this compound likely involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine rings . The trifluoromethyl group could be introduced through a variety of methods, including the use of trifluoromethylating reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyridine ring, both of which contribute to the three-dimensional shape of the molecule . The trifluoromethyl group attached to the pyridine ring adds to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The pyrrolidine ring and the pyridine ring could potentially undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine and pyridine rings, as well as the trifluoromethyl group, would likely affect properties such as solubility, stability, and reactivity .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases . The compound’s sp3-hybridized pyrrolidine core allows efficient exploration of pharmacophore space. Additionally, its non-planar structure (due to “pseudorotation”) contributes to three-dimensional coverage. Researchers can modify substituents on the pyrrolidine ring to optimize target selectivity and enhance drug-like properties.
Photophysical Behavior
The compound’s intricate photophysical behavior arises from the coexistence of two moieties: an extended polycyclic nitrogen-rich fragment (TT) and a partially conformationally flexible pyridine fragment (Py) . Understanding these properties can aid in applications related to sensors, imaging, and optoelectronics.
Antimicrobial Potential
Narasimhan et al. synthesized a related pyridin-3-yl derivative and evaluated its antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . Such compounds could find applications in combating bacterial infections.
Cell Growth Modulation
In a separate study, a compound containing a similar pyridine moiety was investigated for its impact on cell growth. The presence of this fragment influenced cell proliferation rates . Further research could explore its potential in cancer therapy or tissue regeneration.
Orientations Futures
The future directions for research on this compound could include further exploration of its biological activities and potential applications in pharmaceuticals and agrochemicals . Additionally, the development of more efficient and environmentally friendly methods for its synthesis could be a focus of future research .
Mécanisme D'action
Pyridines
are aromatic heterocyclic compounds, similar to benzene, but with one CH group replaced by a nitrogen atom . They are often used as a scaffold in drug design due to their ability to bind with high affinity to multiple receptors . Pyridines can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pyrrolidines
are five-membered saturated heterocyclic compounds containing a nitrogen atom . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Propriétés
IUPAC Name |
(3-pyridin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)13-5-4-11(9-21-13)15(23)22-8-6-12(10-22)24-14-3-1-2-7-20-14/h1-5,7,9,12H,6,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMCVXIJUIMOBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2382933.png)
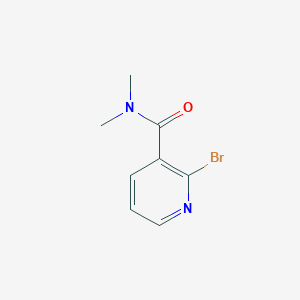

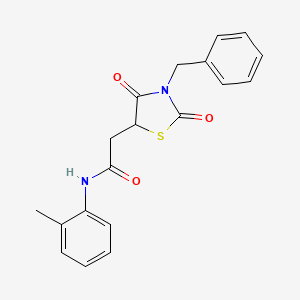
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2382940.png)
![3-[4-Oxo-4-(4-phenylpiperazin-1-yl)butyl]-1,2,3-benzotriazin-4-one](/img/structure/B2382941.png)
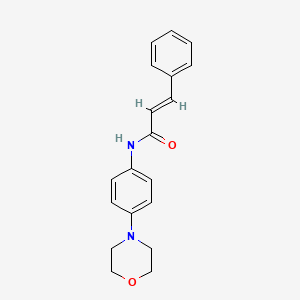
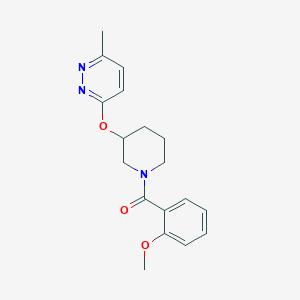


![N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2382948.png)
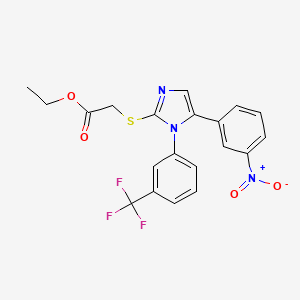
![2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2382953.png)
